4-amino-2-Piperidinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZBOFGNZPNOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601638 | |
| Record name | 4-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5513-66-6 | |
| Record name | 4-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-2-Piperidinone and Its Derivatives
Foreword: The Strategic Importance of the 4-Amino-2-Piperidinone Scaffold
The this compound moiety, a chiral lactam, represents a privileged scaffold in modern medicinal chemistry. Its rigid, six-membered ring structure, combined with a strategically positioned amino group and a lactam functionality, offers a three-dimensional array of pharmacophoric features. This unique architecture allows for the precise orientation of substituents to interact with biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of this core have shown promise in a range of therapeutic areas, including but not limited to neurodegenerative diseases, oncology, and infectious diseases. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable chemical entity, with a focus on the underlying principles and practical considerations for researchers in drug discovery and development.
I. Retrosynthetic Analysis: Deconstructing the this compound Core
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The core structure presents several viable pathways for its construction.
This analysis highlights three primary strategies that will be explored in this guide:
-
Reductive Amination of a 4-Oxo-2-piperidinone Intermediate: A convergent and highly versatile approach.
-
Cyclization of an Acyclic δ-Amino Acid Precursor: A linear strategy that allows for early introduction of stereocenters.
-
Synthesis from Chiral Pool Starting Materials: Leveraging naturally occurring amino acids like glutamic acid to install chirality.
II. Synthetic Strategies and Methodologies
A. Strategy 1: Reductive Amination of 4-Oxo-2-piperidinone
This strategy is arguably one of the most flexible for accessing a diverse library of this compound derivatives. The key intermediate, a 4-oxo-2-piperidinone, can be synthesized through several established methods, with the Dieckmann condensation being a prominent choice.
The Dieckmann condensation of an N-protected amino di-ester provides a reliable route to the cyclic β-keto ester, which can then be decarboxylated to yield the desired 4-oxo-2-piperidinone.[1]
Experimental Protocol: Synthesis of N-Benzyl-4-oxo-2-piperidinone
-
Step 1: Synthesis of Diethyl N-benzyl-3-aminoglutarate: To a solution of diethyl 3-aminoglutarate in ethanol, add one equivalent of benzaldehyde. Stir at room temperature for 1 hour. Add sodium borohydride in portions and continue stirring for 4 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Step 2: Dieckmann Condensation: To a suspension of sodium hydride in anhydrous toluene, add a solution of diethyl N-benzyl-3-aminoglutarate in toluene dropwise at 0°C. The reaction mixture is then heated to reflux for 6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Step 3: Hydrolysis and Decarboxylation: The crude cyclic β-keto ester is refluxed in a mixture of acetic acid and hydrochloric acid for 8 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the organic layer is dried and concentrated to afford N-benzyl-4-oxo-2-piperidinone.
With the 4-oxo intermediate in hand, the introduction of the amino group can be achieved through reductive amination. This reaction offers the significant advantage of allowing for the direct synthesis of N-substituted derivatives by choosing the appropriate primary or secondary amine.
Table 1: Common Conditions for Reductive Amination
| Reducing Agent | Amine Source | Solvent(s) | Typical Conditions | Notes |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | R¹R²NH | Dichloromethane, THF | Room temperature, 2-12 hours | Mild and selective; tolerates a wide range of functional groups.[2] |
| Sodium cyanoborohydride (NaBH₃CN) | R¹R²NH, NH₄OAc | Methanol, Ethanol | pH 6-7, room temperature, 4-24 hours | Requires careful pH control due to the toxicity of HCN. |
| Catalytic Hydrogenation (H₂, Pd/C) | R¹R²NH, NH₃ | Methanol, Ethanol | 1-5 atm H₂, room temperature to 50°C, 12-48 hours | Can lead to over-reduction of other functional groups.[3] |
Experimental Protocol: Synthesis of 4-Amino-N-benzyl-2-piperidinone
-
To a solution of N-benzyl-4-oxo-2-piperidinone in methanol, add ammonium acetate (5-10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Adjust the pH of the solution to approximately 6.5 with glacial acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding an aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-N-benzyl-2-piperidinone.
B. Strategy 2: Cyclization of Acyclic δ-Amino Acid Precursors
This linear approach involves the construction of a δ-amino acid derivative with the desired substitution pattern, followed by an intramolecular cyclization to form the 2-piperidinone ring. This strategy is particularly useful for controlling stereochemistry, as chiral centers can be introduced in the acyclic precursor.
Sources
4-Amino-2-piperidinone: A Technical Guide to a Promising Scaffold in Medicinal Chemistry
Abstract
The 4-amino-2-piperidinone scaffold represents a unique and largely unexplored area within medicinal chemistry. While direct literature on this specific isomer is limited, its structural relationship to the well-established 4-piperidone and aminopiperidine cores suggests significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential chemical properties, and putative biological activities of this compound and its derivatives. By drawing parallels with closely related and extensively studied analogs, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and strategic insights necessary to explore this promising chemical space. We will delve into proposed synthetic methodologies, predict key physicochemical characteristics, and explore potential pharmacological applications, all grounded in the established principles of medicinal chemistry and supported by a thorough review of relevant literature.
Introduction: The Allure of the Piperidine Ring
The piperidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to be readily functionalized make it an attractive building block for creating diverse chemical libraries.[1] Within the broader family of piperidine-containing compounds, 4-piperidones and their derivatives have garnered significant attention due to their versatile synthetic handles and wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This guide focuses on a specific, yet under-investigated, member of this family: This compound . While its isomer, 4-aminopiperidin-2-one, has seen some exploration, the this compound core remains a frontier for medicinal chemists. This document will serve as a technical primer, extrapolating from the rich chemistry and biology of related piperidine structures to illuminate the potential of this novel scaffold.
Synthetic Strategies: Accessing the this compound Core
While no definitive, optimized synthesis for this compound is prominently reported in the literature, several established synthetic methodologies for related piperidones can be logically adapted. The key challenge lies in the regioselective introduction of the amino group at the C4 position and the carbonyl at C2.
Proposed Synthetic Pathways
The following schemes outline plausible routes to the this compound core, drawing inspiration from classical and modern synthetic organic chemistry.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach to this compound.
Methodology 1: Cyclization of an Aminodicarboxylic Acid Derivative
A plausible approach involves the Dieckmann condensation of a suitably protected aminodicarboxylate ester, a classic method for forming six-membered rings.[6]
Experimental Protocol:
-
Synthesis of the Acyclic Precursor: Begin with a protected glutamic acid derivative where the distal carboxylic acid is esterified and the amino group is protected (e.g., with a Boc or Cbz group). The alpha-carboxylic acid can be homologated to an ester via standard methods.
-
Dieckmann Condensation: Treat the resulting diester with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: Acidic workup followed by heating will lead to hydrolysis of the ester and decarboxylation to yield the protected 4-keto-2-piperidinone.
-
Reductive Amination and Deprotection: The ketone at C4 can be converted to an amine via reductive amination using an appropriate amine source (e.g., ammonia or a protected amine) and a reducing agent like sodium triacetoxyborohydride.[7] Subsequent deprotection of the nitrogen atoms would yield the target this compound.
Scheme 2: Dieckmann Condensation Approach
Caption: Proposed synthesis via Dieckmann condensation.
Methodology 2: Imino-Diels-Alder Reaction
The imino-Diels-Alder reaction offers a stereoselective route to substituted piperidines.[8] This approach could be adapted to construct the this compound ring system.
Experimental Protocol:
-
Diene and Imine Preparation: A functionalized 1,3-butadiene bearing a protected amino group at the 2-position would serve as the diene component. The imine would be generated from a simple aldehyde and a protected aminomethyl ether.
-
Lewis Acid Catalyzed Cycloaddition: Reaction of the diene and imine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) would yield a substituted tetrahydropyridine.
-
Hydrolysis and Functional Group Manipulation: Hydrolysis of the resulting cycloadduct would unmask a ketone at the 4-position. Subsequent functional group interconversions, including lactam formation and deprotection, would lead to the desired product.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 114.15 g/mol [9] | Based on the molecular formula C₅H₁₀N₂O. |
| LogP | < 0 | The presence of two amino groups and a carbonyl group suggests high polarity and hydrophilicity. |
| Hydrogen Bond Donors | 2 | The primary amine and the lactam N-H. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the primary amine nitrogen. |
| pKa | Two basic centers (primary amine and lactam nitrogen) and one weakly acidic center (lactam N-H). The primary amine is expected to be the more basic site. | The primary amine will have a pKa typical of a cyclic amine, while the lactam nitrogen's basicity is reduced by the adjacent carbonyl. |
| Solubility | Likely soluble in polar protic solvents like water and alcohols. | Due to its polarity and hydrogen bonding capabilities. |
These predicted properties suggest that this compound would be a relatively small, polar molecule, which could be advantageous for targeting certain biological spaces. However, its polarity might also present challenges for cell permeability, a factor to consider in drug design.
Biological Activities and Therapeutic Potential: An Extrapolative View
The true potential of the this compound scaffold lies in its prospective biological activities. By examining the pharmacology of structurally related 4-piperidone and 4-aminopiperidine derivatives, we can hypothesize about the therapeutic areas where this core might be impactful.
Anticancer Activity
Numerous 3,5-bis(ylidene)-4-piperidone derivatives, which are analogs of curcumin, have demonstrated significant antiproliferative properties against various cancer cell lines.[3] The mode of action for some of these compounds involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.[3] It is plausible that derivatization of the 4-amino group in this compound with appropriate pharmacophores could lead to novel anticancer agents.
Potential Mechanism of Action: Topoisomerase IIα Inhibition
Caption: Putative mechanism of anticancer activity.
Antimicrobial and Antifungal Activity
The 4-aminopiperidine scaffold is a key component of some antifungal agents that target ergosterol biosynthesis.[7] Specifically, derivatives have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[7] Furthermore, various piperidin-4-one derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] By analogy, appropriately substituted this compound derivatives could be explored as novel antimicrobial and antifungal agents.
Antiviral Activity
Derivatives of piperidin-4-yl-aminopyrimidine have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] This highlights the potential of the 4-aminopiperidine moiety to serve as a scaffold for antiviral drug design. Exploration of this compound in this context could yield new classes of antiviral compounds.
Anti-inflammatory and Analgesic Properties
The 4-piperidone ring is a common feature in compounds with anti-inflammatory and analgesic activities.[4] For instance, certain derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes.[3] The this compound core could be a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.
Future Directions and Conclusion
The this compound scaffold, while currently underrepresented in the scientific literature, holds considerable promise as a versatile building block in medicinal chemistry. This technical guide has aimed to bridge the knowledge gap by providing a comprehensive, albeit predictive, overview of its synthesis, properties, and potential biological applications.
Key Takeaways:
-
Synthetic Accessibility: Established methods for piperidone synthesis can likely be adapted to produce the this compound core.
-
Favorable Physicochemical Profile: Its predicted small size and polarity may be advantageous for certain drug targets.
-
Broad Therapeutic Potential: The rich pharmacology of related piperidine derivatives suggests that the this compound scaffold could be a fruitful starting point for developing novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
It is our hope that this guide will stimulate further research into this intriguing molecule. The systematic exploration of the this compound chemical space, guided by the principles of medicinal chemistry and structure-activity relationship (SAR) studies, could unlock new avenues for the discovery of next-generation therapeutics.
References
- Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (1991). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. The Journal of Organic Chemistry, 56(22), 6166-6173.
- Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31365-31393.
- Putz, T., Gsaller, F., Holzer, W., & Grienke, U. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(16), 4984.
- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 4-Piperidinone.
- DTIC. (n.d.). Piperidine Synthesis.
- PubMed. (2014). Piperidin-4-one: the potential pharmacophore.
- Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.
- PubChem. (n.d.). 4-Piperidinamine.
- Wikipedia. (n.d.). 4-Piperidone.
- MDPI. (2021).
- Biomedical and Pharmacology Journal. (2008).
- PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
- Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7).
- PMC. (2023).
- Chemical Review and Letters. (2021).
- MDPI. (2023). Piperine: Chemistry and Biology.
- PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
- ResearchGate. (2019).
- Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- PMC. (2019).
- PubMed. (1984). Pharmacologic actions of 4-aminoquinoline compounds.
- PMC. (1997). 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum.
- NIH. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro.
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The 4-Amino-2-Piperidinone Scaffold: Synthetic Architectures and Medicinal Utility
[1]
Executive Summary
The 4-amino-2-piperidinone scaffold (also known as 4-amino-valerolactam) represents a privileged substructure in medicinal chemistry, serving as a conformationally constrained surrogate for peptide backbones. Unlike its fully reduced counterpart (4-aminopiperidine), the 2-piperidinone moiety incorporates a lactam functionality that mimics the electronic and hydrogen-bonding characteristics of a peptide amide bond (
Structural Significance & Pharmacophore Analysis[2]
The Peptidomimetic Rationale
In rational drug design, flexible peptides often suffer from poor bioavailability and rapid enzymatic degradation. The this compound ring rigidly constrains the
-
-Turn Mimicry: The 6-membered lactam ring forces the backbone into a structure resembling a Type II
-turn, a common recognition motif in GPCRs and protease active sites. -
Vectorial Alignment: The C4-amino group allows for the attachment of pharmacophores (e.g., arginine mimetics) in a specific spatial orientation relative to the lactam carbonyl, which often serves as a hydrogen bond acceptor.
Structural Analogs
The scaffold serves as a template for diverse derivative classes:
-
N1-Substituted Analogs: Modulate solubility and lipophilicity (e.g., benzyl, PEG chains).
-
C4-Stereocenters: The (S)-enantiomer is often derived from L-Aspartic acid and mimics natural L-amino acids, whereas the (R)-enantiomer can introduce metabolic stability.
-
Ring-Fused Derivatives: Bicyclic systems (e.g., pyrido[1,2-a]pyrimidin-4-ones) that further restrict conformational mobility.
Synthetic Strategies
The synthesis of this compound derivatives generally follows two distinct logical pathways: Chiral Pool Synthesis (starting from amino acids) and De Novo Cyclization .
Pathway A: Chiral Pool (Aspartic Acid Route)
This route is preferred for generating enantiomerically pure scaffolds.
-
Starting Material: L-Aspartic Acid.
-
Mechanism: Protection of the amine (Boc/Cbz), formation of the
-ester, selective reduction to the aldehyde, and subsequent reductive amination/cyclization. -
Advantage: Retains the chiral center from the natural amino acid.
Pathway B: Reductive Amination of 2,4-Piperidinedione
Used for generating diverse libraries of racemic or diastereomeric mixtures.
-
Starting Material: N-Benzyl-2,4-piperidinedione.
-
Mechanism: Reaction with a primary amine (or ammonium acetate) to form the enamine/imine, followed by reduction (NaCNBH
or H /Pd). -
Advantage: Rapid access to C4-substituted analogs.
Visualization of Synthetic Logic
Caption: Dual synthetic pathways for this compound. Pathway A ensures stereochemical integrity; Pathway B favors diversity.
Experimental Protocol: Synthesis of (S)-4-(Boc-amino)-2-piperidinone
This protocol describes the synthesis of the protected scaffold, a critical building block for peptide synthesis. This method utilizes the Konopelski-type strategy involving the reduction of an aspartic acid derivative.
Materials & Reagents[1][3][4][5][6][7][8]
-
Precursor: N-Boc-L-Aspartic acid
-methyl ester. -
Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), Sodium borohydride (NaBH
), Methanol, Ethyl Acetate. -
Equipment: Inert gas manifold (Argon), Rotary evaporator, Flash chromatography column.
Step-by-Step Methodology
Phase 1: Mixed Anhydride Formation
-
Dissolve N-Boc-L-Aspartic acid
-methyl ester (10 mmol) in dry THF (50 mL) under Argon. -
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add N-methylmorpholine (11 mmol) followed dropwise by isobutyl chloroformate (11 mmol).
-
Stir for 15 minutes to generate the mixed anhydride in situ.
Phase 2: Reduction to Alcohol (Intermediate)
-
Filter the precipitated NMM salts rapidly under Argon.
-
Add the filtrate dropwise to a suspension of NaBH
(20 mmol) in water/THF at 0°C. Critical: Gas evolution (H ) will occur; ensure proper venting. -
Quench with 1M KHSO
and extract with Ethyl Acetate. -
Isolate the corresponding alcohol (N-Boc-homoserine methyl ester derivative).
Phase 3: Cyclization to Lactam Note: Direct cyclization can be achieved via the mesylate or aldehyde. Here we describe the reductive cyclization route.
-
Oxidize the alcohol to the aldehyde using Dess-Martin Periodinane or Swern conditions.
-
Dissolve the crude aldehyde in Methanol.
-
Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).
-
Stir at room temperature for 12 hours. The intramolecular amine formed will cyclize with the methyl ester to form the lactam.
-
Purification: Flash chromatography (EtOAc/Hexane) yields (S)-4-(Boc-amino)-2-piperidinone as a white solid.
Quality Control (Self-Validation)
-
NMR Check:
H NMR should show the diagnostic lactam NH signal (~6.5-7.5 ppm) and the disappearance of the methyl ester singlet. -
Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column.
Medicinal Chemistry & Case Studies
Comparative Activity Profile
The following table summarizes the biological impact of the this compound scaffold across different therapeutic areas.
| Therapeutic Area | Target | Mechanism of Action | Role of Scaffold |
| Oncology/Cardiology | Integrins ( | RGD Antagonism | Mimics the Arg-Gly turn; positions the basic amine and acidic moiety. |
| Virology | HCV Assembly | Capsid Inhibition | Disrupts viral assembly; scaffold provides lipophilic bulk and H-bonding. |
| Antifungal | Ergosterol Biosynthesis | Enzyme Inhibition | 4-aminopiperidine core (reduced lactam) inhibits sterol isomerase. |
| Neuroscience | NMDA/GABA | Receptor Modulation | Constrained analogue of GABA/Glutamate. |
SAR Visualization (Structure-Activity Relationship)
Caption: SAR map highlighting modifiable vectors. C4 is critical for potency; N1 modulates ADME properties.
Case Study: RGD Peptidomimetics
Researchers utilized the this compound scaffold to synthesize RGD (Arg-Gly-Asp) mimetics. By replacing the flexible Gly-Asp backbone with the piperidinone ring, the distance between the basic guanidine group (attached to the 4-amino) and the acidic carboxylate was fixed at ~14 Å, optimizing binding to the fibrinogen receptor (
References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]
-
Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Journal of Organic Chemistry.[1] Available at: [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones. MDPI Molecules. Available at: [Link]
-
Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid. PubMed. Available at: [Link]
An In-Depth Technical Guide to the In Silico Modeling and Computational Analysis of 4-amino-2-piperidinone
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, featured in a multitude of clinically approved therapeutics.[1] This guide presents a comprehensive, in silico workflow for the characterization of 4-amino-2-piperidinone, a heterocyclic compound with potential as a novel drug scaffold. While specific biological targets for this molecule are not yet extensively documented, its structural similarity to other pharmacologically active lactams and piperidine derivatives allows for a robust, hypothesis-driven computational investigation. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for evaluating the therapeutic potential of this compound, from initial structural analysis to the prediction of its pharmacokinetic profile. The protocols herein are designed to be self-validating and are grounded in established computational chemistry principles.
Introduction to this compound and In Silico Drug Discovery
This compound (CAS 5513-66-6) is a small molecule featuring a six-membered piperidine ring with an amino group at the 4-position and a lactam (cyclic amide) at the 2-position.[2] Its molecular formula is C5H10N2O, and it has a molecular weight of 114.15 g/mol .[2] The presence of both a hydrogen bond donor (the amino group and the lactam nitrogen) and acceptor (the carbonyl oxygen) suggests its potential for specific interactions with biological macromolecules.
In silico drug discovery employs computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical research phase.[3] By simulating molecular interactions and predicting compound properties, we can prioritize experimental studies, reduce costs, and gain deeper insights into the mechanisms of drug action. This guide will delineate a complete in silico pipeline to explore the therapeutic promise of this compound.
Part 1: Foundational Analysis - Quantum Chemical Calculations
Before investigating interactions with a biological target, it is crucial to understand the intrinsic properties of this compound. Quantum chemical calculations provide valuable information about the molecule's electronic structure, stability, and reactivity.
Rationale for Quantum Chemical Analysis
The lactam ring in this compound is a key structural feature. Computational studies of related β-lactams have shown a delicate interplay between ring strain and amide resonance, which can influence their reactivity.[4][5] Density Functional Theory (DFT) is a robust method for these calculations.
Protocol for DFT Calculations
-
Structure Generation: Generate the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method, for example, B3LYP with a 6-31G(d,p) basis set, using software like Gaussian or ORCA.[6] This will find the lowest energy conformation of the molecule.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate key properties such as:
-
Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions.
-
Frontier Molecular Orbitals (HOMO and LUMO) to assess chemical reactivity.
-
Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.
-
Part 2: Target Selection and Molecular Docking
Given the prevalence of the piperidine scaffold in therapeutics, a logical starting point is to investigate this compound's potential as an inhibitor of a well-characterized enzyme. For this guide, we will hypothesize Cyclin-Dependent Kinase 2 (CDK2) as a potential target. CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7]
Workflow for Target-Based In Silico Screening
Caption: Overall in silico workflow for the analysis of this compound.
Protocol for Molecular Docking
-
Target Preparation:
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK.
-
Using a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera, prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning protonation states to ionizable residues at physiological pH.
-
Repairing any missing side chains or loops.
-
Minimizing the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Use the geometry-optimized structure of this compound from the quantum chemical calculations.
-
Generate possible ionization states at physiological pH.
-
Assign partial charges using a method like Gasteiger-Hückel.
-
-
Docking Simulation:
-
Define the binding site on CDK2, typically based on the location of the co-crystallized ligand in the original PDB file.
-
Use a docking program such as AutoDock Vina or Glide to dock this compound into the defined binding site.[8][9]
-
Generate multiple binding poses and rank them based on their docking scores.
-
Data Presentation: Docking Results
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -6.5 | A favorable binding energy, suggesting a stable interaction. |
| Key Interacting Residues | LEU83, GLU81, LYS33 | Indicates hydrogen bonding and hydrophobic interactions in the ATP-binding pocket. |
| Predicted Inhibition Constant (Ki) | Micromolar range | Suggests potential for biological activity, warranting further investigation. |
Part 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the predicted binding mode.
Rationale for MD Simulations
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.[10] This allows for the observation of conformational changes, the stability of key interactions (like hydrogen bonds), and the overall flexibility of the complex.
Workflow for MD Simulation
Caption: Step-by-step workflow for molecular dynamics simulation.
Protocol for MD Simulation
-
System Setup:
-
Use the best-docked pose of the this compound-CDK2 complex.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field, such as OPLS-AA or AMBER, to describe the interatomic potentials.[11]
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) in an NVT (constant volume) ensemble.
-
Equilibrate the system at the desired pressure (e.g., 1 bar) in an NPT (constant pressure) ensemble.
-
Run a production simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the system's behavior.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the stability of key hydrogen bonds between the ligand and the protein over time.
-
Part 4: In Silico ADMET Prediction
A promising drug candidate must not only have high efficacy but also favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and a low toxicity (ADMET) profile.
Rationale for ADMET Prediction
Early prediction of ADMET properties can prevent costly failures in later stages of drug development. Several computational models, often based on quantitative structure-property relationships (QSPR), can provide reliable estimates.
Protocol for ADMET Prediction
-
Select Tools: Utilize web-based servers or standalone software like SwissADME, pkCSM, or Discovery Studio.[3]
-
Input Structure: Provide the 2D or 3D structure of this compound.
-
Analyze Output: Evaluate the predicted properties against established thresholds for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Compliance |
| Molecular Weight | 114.15 g/mol | Yes (< 500) |
| LogP (Lipophilicity) | -0.8 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Blood-Brain Barrier Permeability | Low | Favorable for peripherally acting drugs |
| CYP450 Inhibition | Unlikely | Low risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound as a potential therapeutic agent. By following the detailed protocols for quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust data package to guide further experimental validation. The methodologies described herein are grounded in established computational practices and provide a framework for the rational design and discovery of novel drugs based on the versatile piperidinone scaffold.
References
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Novak, I., & Chua, P. J. (2006). Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A, 110(36), 10693–10697. Available at: [Link]
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American Chemical Society. (n.d.). Computational Study of Pharmacophores: β-Lactams. ACS Publications. Retrieved from [Link]
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ACS Publications. (2006). Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A. Retrieved from [Link]
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Hensen, C., et al. (2019). An Efficient Computational Assay for β-Lactam Antibiotic Breakdown by Class A β-Lactamases. Journal of Chemical Information and Modeling, 59(8), 3365–3369. Available at: [Link]
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Lu, G., et al. (2021). A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[5]Rotaxane. The Journal of Organic Chemistry, 86(15), 10269–10278. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (R)-4-Amino-piperidin-2-one. PubChem. Retrieved from [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31270. Available at: [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31235-31270. Available at: [Link]
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Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. Retrieved from [Link]
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Balaji, M., & Kumar, M. S. (2014). Molecular docking analysis of piperine with CDK2,CDK4,Cyclin D and Cyclin T proteins. Bioinformation, 10(11), 689–693. Available at: [Link]
-
Al-Majidi, S. M. K., et al. (2025). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). Open Access Research Journal of Biology and Pharmacy, 14(02), 053–061. Available at: [Link]
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Mititelu, M., et al. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 69(6). Available at: [Link]
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Sabeen, M., & Raj, S. P. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. Journal of Advanced Scientific Research, 12(01), 221-227. Available at: [Link]
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ResearchGate. (n.d.). Structure and dynamics of piperidinium based amino acid ionic liquids: a computational investigation. ResearchGate. Retrieved from [Link]
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Arulraj, R., & Krishnan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]
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Moonsamy, S., et al. (n.d.). The 2D structures for the oxamino-piperidino-piperidine amide analogs used in the 3D QSAR of this work. ResearchGate. Retrieved from [Link]
-
Orekhov, P. S., et al. (2021). Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin. International Journal of Molecular Sciences, 22(16), 8822. Available at: [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Wikipedia. Retrieved from [Link]
-
Sgrignani, J., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(18), 5488. Available at: [Link]
-
Cotten, M., et al. (2009). Gramicidin A Backbone and Side Chain Dynamics Evaluated by Molecular Dynamics Simulations and Nuclear Magnetic Resonance Experiments. II. Biophysical Journal, 96(9), 3675–3687. Available at: [Link]
-
Tuccinardi, T., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 8(1), 1686. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: The Use of 4-Amino-2-piperidinone in Advanced Peptide and Small Molecule Synthesis
Introduction: The Strategic Value of the Piperidinone Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its three-dimensional structure and synthetic tractability make it an ideal starting point for developing novel therapeutics. A derivative of this core, 4-amino-2-piperidinone, emerges as a particularly versatile building block. This molecule uniquely combines a rigid lactam backbone with a strategically placed primary amine, offering a reactive handle for a multitude of synthetic transformations.
These application notes provide researchers, scientists, and drug development professionals with an in-depth guide to leveraging this compound in two critical areas: the synthesis of conformationally constrained peptides and the construction of diverse small molecule libraries. We will explore the scientific rationale behind its use, provide detailed, field-tested protocols, and offer insights into optimizing synthetic outcomes.
Application I: Crafting Conformationally Constrained Peptides with this compound
Scientific Rationale: The Power of Rigidity
Native peptides, despite their therapeutic potential, are often hampered by poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced binding affinity for their targets. A proven strategy to overcome these limitations is to introduce conformational constraints, locking the peptide into its bioactive shape.[2] This pre-organization minimizes the entropic penalty of binding, often resulting in a significant increase in potency and selectivity.[2]
The this compound scaffold serves as an exceptional tool for inducing such rigidity. By incorporating it into a peptide sequence, its inherent cyclic lactam structure acts as a dipeptide surrogate , replacing two amino acid residues with a single, rigid unit. This constrains the torsional angles of the peptide backbone, effectively creating a stable, predictable secondary structure.
Experimental Workflow: Incorporation into Peptides via SPPS
The most common method for integrating the this compound moiety is through standard Fmoc-based Solid Phase Peptide Synthesis (SPPS). The workflow involves protecting the exocyclic amine of this compound with an Fmoc group, allowing it to be used as a custom amino acid building block.
Caption: General workflow for incorporating this compound into a peptide sequence.
Protocol 1: Synthesis of a Model Constrained Peptide
This protocol describes the synthesis of a model pentapeptide, Ac-Tyr-(this compound)-Ala-Phe-Gly-NH₂, where the dipeptide X-Y is replaced by the this compound scaffold.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-4-amino-2-piperidinone (custom synthesis required)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Acetic Anhydride
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and DMF. Confirm coupling with a Kaiser test.
-
-
Subsequent Couplings (Phe, Ala): Repeat step 2 for Fmoc-Phe-OH and Fmoc-Ala-OH sequentially.
-
Scaffold Coupling (Fmoc-4-amino-2-piperidinone):
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-4-amino-2-piperidinone (2 eq.) using HBTU (1.9 eq.) and DIPEA (4 eq.). Allow the coupling to proceed for 4 hours due to the potential for increased steric hindrance. Double coupling may be necessary if the Kaiser test is positive after the first coupling.
-
-
Final Amino Acid Coupling (Tyr): Repeat step 2 for Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash thoroughly.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Dissolve the crude peptide in a minimal amount of Acetonitrile/H₂O and purify using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
| Parameter | Expected Result | Method |
| Purity | >95% | RP-HPLC |
| Molecular Weight | Expected [M+H]⁺: 624.31 Da | ESI-MS |
| Yield (crude) | 70-85% | Gravimetric |
| Yield (purified) | 15-30% | Gravimetric |
Application II: A Scaffold for Beta-Turn Peptidomimetics
Scientific Rationale: Mimicking Nature's Turns
Beta-turns are secondary structures where the polypeptide chain reverses its direction. They are fundamental to protein folding and mediate a vast number of protein-protein interactions, making them prime targets for therapeutic intervention.[3] Designing small molecules that mimic the spatial arrangement of key side chains in a beta-turn is a powerful strategy in drug design.
Derivatives of this compound can be elaborated into rigid bicyclic systems that lock the backbone into a conformation that strongly resembles a Type II' beta-turn.[4][5] This is achieved by forming an additional ring between the lactam nitrogen and the 4-amino group or a substituent attached to it. The resulting constrained structure presents appended functionalities in a precise three-dimensional orientation, ideal for receptor binding.
Structural Mimicry: Enforcing the Turn
The diagram below illustrates how a bicyclic system derived from this compound can enforce a beta-turn-like structure, positioning the R-groups (representing amino acid side chains) in a spatially defined manner analogous to a native peptide turn.
Caption: Logical relationship between a native β-turn and a piperidinone-based mimetic.
Protocol 2: Synthesis of an Oxazolopiperidinone Beta-Turn Mimic
This protocol is adapted from methodologies used to create similar bicyclic beta-turn mimetics and demonstrates a plausible route starting from a 4-hydroxy-2-piperidinone intermediate, which can be derived from this compound.[4]
Materials:
-
N-Boc-4-hydroxy-2-piperidinone
-
Trichloroacetonitrile
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Benzylamine
-
Solvents: DCM, Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Trichloroacetimidate Formation:
-
To a solution of N-Boc-4-hydroxy-2-piperidinone (1 eq.) in dry DCM, add trichloroacetonitrile (1.5 eq.).
-
Cool the mixture to 0°C and add DBU (0.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure. The crude trichloroacetimidate is often used directly in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude trichloroacetimidate in acetonitrile.
-
Add benzylamine (2 eq.) to the solution.
-
Heat the reaction to reflux for 12 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclic oxazolopiperidinone product.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conformational analysis using 2D NMR techniques (NOESY, ROESY) can provide evidence for the beta-turn structure.
-
| Technique | Purpose | Expected Observation |
| ¹H NMR | Structural Elucidation | Appearance of characteristic shifts for the bicyclic system. |
| NOESY/ROESY | Conformational Analysis | Observation of key through-space correlations indicative of a turn conformation. |
| HRMS | Molecular Formula Confirmation | Accurate mass measurement matching the expected molecular formula. |
Application III: A Versatile Scaffold for Small Molecule Libraries
Scientific Rationale: A Hub for Diversity
The this compound core is an excellent starting point for generating libraries of diverse small molecules for high-throughput screening. The primary amine at the C4 position serves as a key point for diversification, allowing for the introduction of a wide range of substituents through reactions like amide coupling, reductive amination, sulfonylation, and urea formation. The lactam nitrogen (N1) provides a second site for modification, enabling the creation of a large and structurally diverse chemical space from a single, common intermediate.
Workflow: Divergent Library Synthesis
This workflow illustrates how this compound can be used in a divergent synthesis strategy to rapidly generate a library of analogues.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 4. Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 4-Amino-2-Piperidinone Scaffold in Modern Drug Discovery
Part 1: Scientific Rationale & Therapeutic Landscape
The 4-amino-2-piperidinone scaffold combines several advantageous features for drug design. The 2-piperidinone (δ-valerolactam) structure provides a conformationally constrained backbone, which can reduce the entropic penalty upon binding to a biological target. The endocyclic amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing critical interactions within a target's binding site.
The amino group at the C4 position is a pivotal functional handle. It serves two primary purposes:
-
A Key Pharmacophoric Element: The basic nitrogen can engage in crucial ionic or hydrogen-bonding interactions with acidic residues (e.g., Asp, Glu) in enzyme active sites or receptor pockets.
-
A Vector for Synthetic Elaboration: It provides a reactive site for appending a wide array of substituents (R-groups), enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic (ADME) properties.
This structure is particularly well-suited for developing inhibitors of enzymes like kinases and proteases, as well as modulators of protein-protein interactions and ion channels.
Core Drug Discovery Workflow
The development process for novel agents based on this scaffold follows a well-established path, from initial hit identification to lead optimization and preclinical evaluation.
Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.
Part 2: Key Therapeutic Applications & Case Studies
While the this compound scaffold itself is a relatively new frontier, its therapeutic potential can be powerfully illustrated by examining the success of its close structural relatives, particularly 4-aminopiperidine and other piperidone derivatives. These examples serve as authoritative blueprints for future drug design.
Application I: Anticancer Agents - Kinase Inhibition
Kinases are a major class of drug targets in oncology. The piperidine ring is exceptionally effective at positioning key functional groups into the ATP-binding pocket.
-
Case Study: Cyclin-Dependent Kinase (CDK) Inhibition The compound R547 is a potent inhibitor of CDKs based on a diaminopyrimidine core with a substituted 4-aminopiperidine moiety.[1] It demonstrates the principle of using the piperidine ring to orient a methanesulfonyl group, which is critical for its high affinity and selectivity. R547 progressed into Phase I clinical trials for cancer treatment.[1] The lactam in a this compound could provide an alternative hydrogen-bonding pattern to enhance such interactions.
-
Case Study: Protein Kinase B (Akt) Inhibition Researchers have developed selective, orally active Akt inhibitors using a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold.[2] In this series, the 4-amino-4-carboxamide piperidine core was identified to overcome metabolic instability and poor oral bioavailability seen in earlier analogs.[2] This highlights the critical role of the piperidine core in modulating not just potency but also drug-like properties.
Caption: Pharmacophore model for a kinase inhibitor using a piperidinone scaffold.
Table 1: Biological Activity of Exemplar Piperidine-Based Kinase Inhibitors
| Compound/Series | Target(s) | Key Assay Readout | Potency | Reference |
| R547 | CDK1, CDK2, CDK4 | Kᵢ (inhibition constant) | 1 nM, 3 nM, 1 nM (respectively) | [1] |
| R547 | HCT116 Tumor Cells | IC₅₀ (cell growth inhibition) | 80 nM | [1] |
| Akt Inhibitor Series | Protein Kinase B (Akt) | IC₅₀ (enzyme inhibition) | Nanomolar range | [2] |
Application II: CNS Disorders - Ion Channel Modulation
The physicochemical properties of the aminopiperidine scaffold make it suitable for targeting the central nervous system (CNS).
-
Case Study: N-Type Calcium Channel Blockers for Neuropathic Pain A series of 4-aminopiperidine derivatives were designed as N-type calcium channel blockers.[3] By decorating both nitrogen atoms of the core scaffold, researchers developed compounds with potent antinociceptive activity in animal models of both acute and neuropathic pain.[3] Two compounds from this study were selected for further development due to their potent action. The introduction of a lactam, as in this compound, would significantly alter the polarity and basicity, providing a strategy to optimize blood-brain barrier penetration and target engagement.
Application III: Anti-Infective Agents
The piperidone scaffold has been used to develop a variety of anti-infective agents.
-
Case Study: Antifungal Agents Targeting Ergosterol Biosynthesis Inspired by established antifungals like fenpropidin, a library of over 30 4-aminopiperidines was synthesized and evaluated.[4] The synthesis involved a straightforward reductive amination of N-substituted 4-piperidones. Several compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine, were identified as promising candidates against clinically relevant fungal isolates like Candida spp. and Aspergillus spp.[4]
-
Broad-Spectrum Activity: Derivatives of the related 4-piperidone scaffold have demonstrated a wide range of activities, including antibacterial, antimalarial, and antiviral properties, often acting as mimics of natural compounds like curcumin.[5][6]
Part 3: Experimental Protocols
The successful application of the this compound scaffold hinges on efficient and versatile synthetic methodologies. Below are protocols for the synthesis of the core structure and its subsequent derivatization, based on established chemical transformations in the piperidine class.
Protocol 1: Stereoselective Synthesis of a this compound Precursor via Enzymatic Transamination (Illustrative)
This advanced protocol demonstrates a modern approach to establishing stereochemistry early in the synthesis, a critical factor for pharmacological selectivity. The method uses an enzymatic transamination with dynamic kinetic resolution (DKR) on a related 4-piperidone to create a chiral 4-aminopiperidine, which is a precursor to the target lactam.[7]
Objective: To prepare a chiral anti-4-aminopiperidine intermediate with high diastereomeric and enantiomeric excess.
Materials:
-
N-protected-2-substituted-4-piperidone (Substrate)
-
Transaminase enzyme (e.g., ATA-256 or equivalent)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 8.5)
-
DMSO (co-solvent)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.5).
-
Enzyme & Cofactor: Add the transaminase enzyme to a final concentration of 2-4 g/L. Add PLP to a final concentration of 1 mM.
-
Substrate Addition: Dissolve the N-protected-4-piperidone substrate (1 equivalent) in a minimal amount of DMSO and add it to the buffered enzyme solution. The final DMSO concentration should be kept low (e.g., <5% v/v) to maintain enzyme activity.
-
Amine Donor: Add isopropylamine (5-10 equivalents) to the reaction mixture. This serves as the amine source and drives the equilibrium towards the product.
-
Incubation: Seal the vessel and incubate at the optimal temperature for the enzyme (e.g., 40-45 °C) with gentle agitation for 24-48 hours.
-
Causality Note: The enzyme selectively converts one enantiomer of the rapidly racemizing piperidone substrate to the amine product. This dynamic kinetic resolution allows for a theoretical yield of up to 100% of the desired stereoisomer.[7]
-
-
Workup: Once the reaction is complete (monitored by HPLC or LC-MS), cool the mixture to room temperature. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral HPLC and NMR spectroscopy. This reaction typically affords the desired anti-amine in >10:1 dr and >99% ee.[7]
Protocol 2: General Derivatization of the 4-Amino Group via Acylation
This protocol describes the functionalization of the 4-amino group, a key step in building a chemical library for structure-activity relationship (SAR) studies.
Objective: To couple an acid chloride with the 4-amino-piperidine scaffold.
Materials:
-
4-Amino-piperidine derivative (starting material, 1 equivalent)
-
Acid chloride (R-COCl) of choice (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolution: Dissolve the 4-amino-piperidine starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.
-
Causality Note: The base acts as a scavenger for the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of the acid chloride in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid chloride and HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide product using flash column chromatography on silica gel to yield the final compound.
References
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60. [Link]
-
Abdel-Ghaffar, A. R., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30653-30683. [Link]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]
-
Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-4-(alkoxymethyl)-1,3-butadienes. The Journal of Organic Chemistry, 58(8), 2058–2065. [Link]
-
Gschaider, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3192. [Link]
-
ResearchGate. (n.d.). 4-Piperidone derivatives exhibiting antioxidant and antiinflammatory activities. [Link]
-
Al-Ostoot, F. H., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. (Note: This is a future-dated article from the search results, used here for its review nature). [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5489. [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 394-406. [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 942-946. [Link]
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5863-71. [Link]
-
ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]
-
Hanson, R. L., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(3), 860-3. [Link]
-
Jones, P., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]
-
ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. [Link]
-
Lambeir, A. M., et al. (2001). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 11(24), 3183-5. [Link]
-
Abdel-Ghaffar, A. R., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 30653-30683. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
-
Hunt, J. A., et al. (2003). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-70. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
-
ResearchGate. (n.d.). Structures of 4-piperidone derivatives with neuroprotective effect. [Link]
-
Li, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1853-65. [Link]
Sources
- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-2-Piperidinone: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
The 4-amino-2-piperidinone scaffold represents a privileged substructure in medicinal chemistry, distinct from its more common isomer, the 3-amino-2-piperidinone (Freidinger lactam). While the 3-amino variant mimics the
This guide provides a technical deep-dive into the synthesis, functionalization, and application of this scaffold, moving beyond basic literature to provide actionable, self-validating protocols.
Part 1: Structural Analysis & Pharmacophore Potential
The this compound ring offers a semi-rigid chair conformation that restricts the conformational space of attached substituents. Unlike flexible linear chains, this scaffold locks the distance and angle between the 4-amino substituent and the lactam carbonyl/nitrogen.
Pharmacophore Mapping
-
N1 (Lactam Nitrogen): Acts as a hydrogen bond donor (if unsubstituted) or a vector for hydrophobic groups (e.g., benzyl, aryl) to target auxiliary binding pockets.
-
C2 (Carbonyl): A fixed hydrogen bond acceptor, often mimicking the peptide backbone carbonyl.
-
C4 (Amino Group): The primary vector for diversity. Stereochemistry at this position (
or ) dictates the trajectory of the side chain, allowing for the interrogation of chiral pockets.
Figure 1: Pharmacophore vector analysis of the this compound scaffold.
Part 2: Synthetic Protocols
Protocol A: Core Synthesis via Dieckmann Condensation
This protocol describes the construction of the 4-oxopiperidin-2-one precursor, the "master key" for accessing 4-amino derivatives. This route is preferred for its scalability and use of inexpensive starting materials (glycine and acrylate).
Reagents & Materials:
-
Glycine ethyl ester hydrochloride
-
Ethyl acrylate
-
Triethylamine (TEA)
-
Sodium ethoxide (NaOEt) in ethanol
-
Hydrochloric acid (6N)
Step-by-Step Methodology:
-
Michael Addition:
-
Dissolve glycine ethyl ester HCl (1.0 eq) in Ethanol. Add TEA (1.1 eq) to liberate the free amine.
-
Add Ethyl acrylate (1.1 eq) dropwise at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). Disappearance of glycine ester indicates formation of the diester intermediate (N-(2-ethoxycarbonylethyl)glycine ethyl ester).
-
-
Dieckmann Cyclization:
-
To a solution of NaOEt (2.2 eq) in dry Ethanol, add the diester intermediate dropwise under N2 atmosphere.
-
Reflux for 4–6 hours. The solution will turn deep orange/brown.
- -carbon of the glycine moiety, which attacks the acrylate ester, closing the ring to form 3-ethoxycarbonyl-4-oxopiperidin-2-one .
-
-
Decarboxylation (Critical Step):
-
Concentrate the reaction mixture.
-
Add 6N HCl and reflux for 2–4 hours. This hydrolyzes the ester and promotes thermal decarboxylation.
-
Neutralize with NaHCO3 and extract with DCM/Isopropanol (3:1).
-
Yield: 4-oxopiperidin-2-one (typically 50–65% overall).
-
Protocol B: Stereoselective Diversification (Reductive Amination & Resolution)
Direct reductive amination of the 4-oxo core yields a racemate. For medicinal chemistry, pure enantiomers are required. This protocol integrates Chemo-Enzymatic Resolution using Candida antarctica Lipase B (CAL-B), a high-E-E-A-T method for generating optical purity.[1]
Reagents:
-
4-Oxopiperidin-2-one (from Protocol A)
-
Primary Amine (
) -
Sodium Triacetoxyborohydride (STAB)
-
Ethyl Acetate / Vinyl Acetate
-
Immobilized CAL-B (Novozym 435)
Workflow Table:
| Stage | Operation | Conditions | Critical Observation |
| 1. Imine Formation | Condensation | Amine (1.1 eq), AcOH (cat.), DCE, 2h RT | Ensure complete water removal (mol sieves) if amine is unreactive. |
| 2. Reduction | Hydride Addition | Add STAB (1.5 eq), stir 12h RT | Reaction is generally clean; quench with NaHCO3. |
| 3. Resolution | Enzymatic Acylation | Racemic amine + Vinyl Acetate (excess) + CAL-B in Dioxane | Kinetic Resolution: CAL-B selectively acylates the ( |
| 4. Separation | Purification | Column Chromatography | Separate the free amine (S-enantiomer) from the amide (R-enantiomer). |
Graphviz Workflow: Chemo-Enzymatic Route
Figure 2: Chemo-enzymatic synthesis workflow for generating chiral this compound scaffolds.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5]
Integrin Antagonists (RGD Mimetics)
The this compound scaffold is a superior replacement for the flexible Gly-Asp dipeptide segment in RGD (Arg-Gly-Asp) mimetics.
-
Mechanism: The lactam ring constrains the distance between the basic arginine mimic (attached at N1 or C4) and the acidic aspartate mimic (attached at C4 or N1).
-
Design Strategy: Attach the Arginine mimetic (e.g., benzamidine) to the N1 nitrogen via an alkyl linker. Attach the Aspartic acid mimetic (e.g.,
-alanine derivative) to the C4 amino group . -
Advantage: This specific geometry mimics the "kinked" conformation of RGD bound to the
receptor, improving potency (IC50 < 10 nM) compared to linear analogs.
Factor Xa Inhibitors
In the design of anticoagulants, the this compound serves as a neutral, polar core that occupies the S4 pocket or acts as a linker between the S1 and S4 binding elements.
-
Optimization: The lactam carbonyl interacts with the protein backbone (Gly216), while the C4-substituent directs groups into the aryl-binding S4 pocket.
Part 4: Troubleshooting & Optimization
Common Issue: Poor Yield in Reductive Amination
-
Cause: Formation of the enamine instead of the imine, or poor solubility of the 4-oxopiperidin-2-one.
-
Solution: Use 1,2-Dichloroethane (DCE) as solvent. Add Acetic Acid (1 eq) to catalyze imine formation. If the amine is sterically hindered, switch to Ti(OiPr)4 as a Lewis acid catalyst before adding the reducing agent.
Common Issue: Lactam Hydrolysis
-
Cause: Harsh acidic/basic conditions during deprotection of side chains.
-
Solution: The 2-piperidinone ring is relatively stable, but avoid prolonged reflux in strong base (NaOH). Use LiOH/THF/H2O at 0°C for ester hydrolysis on side chains to preserve the lactam core.
References
-
Universal Peptidomimetics & Scaffold Design Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of 4-substituted-3-aminopiperidin-2-ones (Methodology Grounding) Source: Journal of Organic Chemistry (PubMed) URL:[Link]
-
Chemo-enzymatic Resolution of Piperidinone Derivatives Source: MDPI (Molecules) URL:[Link]
-
Piperidone Scaffolds in Drug Design (Review) Source: ResearchGate (Medicinal Chemistry Research) URL:[Link]
-
Conformational Analysis of Peptidomimetics Source: National Institutes of Health (PMC) URL:[Link]
Sources
Application Note: Analytical Strategies for the Quantification of 4-Amino-2-Piperidinone
Executive Summary
4-Amino-2-piperidinone (CAS 5513-66-6) is a critical chiral building block and intermediate in the synthesis of diverse pharmaceutical agents, including protein degraders (PROTACs) and kinase inhibitors. Its quantification poses significant analytical challenges due to its high polarity (logP < -1.0) , low molecular weight (114.15 Da) , and lack of a strong UV chromophore .
This guide outlines two robust analytical protocols designed to overcome these physicochemical barriers:
-
HILIC-MS/MS (Method A): The gold standard for sensitivity and throughput in biological matrices.
-
Derivatization-HPLC-FL (Method B): A cost-effective, high-precision alternative for QC environments lacking mass spectrometry.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to successful method development.
| Property | Value | Analytical Implication |
| Molecular Weight | 114.15 g/mol | Low mass region; requires clean solvents to avoid background noise in MS. |
| LogP (Octanol/Water) | ~ -1.3 (Predicted) | Highly Polar. Will elute in the void volume of C18 columns. Requires HILIC or Ion-Pairing. |
| pKa (Amino group) | ~ 8.5 - 9.5 | Basic primary amine. Protonated at acidic pH (ideal for ESI+). |
| pKa (Lactam group) | ~ 15 | The ring nitrogen is non-basic and generally unreactive to standard amine derivatization. |
| UV Absorption | End absorption < 210 nm | Direct UV detection is non-specific and insensitive. |
Method Selection Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate analytical workflow based on your laboratory's resources and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal quantification strategy.
Method A: HILIC-MS/MS (Gold Standard)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase.[1][2] This method avoids the need for derivatization and offers maximum sensitivity.[3][4]
Chromatographic Conditions[1][2][5]
-
Column: Amide-HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Why Amide? Amide phases show excellent retention for polar amines and are more stable than bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Gradient:
-
0-1 min: 90% B (Isocratic hold to focus analyte)
-
1-6 min: 90% B → 60% B
-
6-8 min: 60% B (Wash)
-
8.1 min: 90% B (Re-equilibration - Critical for HILIC)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Parameters (ESI+)
The analyte is basic; Positive Electrospray Ionization (ESI+) is optimal.
| Parameter | Setting |
| Ion Source | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400 °C |
| Precursor Ion (Q1) | 115.1 (M+H)⁺ |
| Quantifier Ion (Q3) | 98.1 (Loss of NH₃) |
| Qualifier Ion (Q3) | 87.1 (Loss of CO) |
Note: The loss of ammonia (-17 Da) is the most common fragmentation pathway for primary amines. The loss of CO (-28 Da) is characteristic of the lactam ring.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological sample (plasma/serum).
-
Add 150 µL of cold Acetonitrile containing Internal Standard (e.g., this compound-d3 or a structural analog like 3-aminopiperidine).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.
-
Transfer supernatant to a polypropylene vial. Do not evaporate to dryness if using HILIC, as reconstitution in 100% water will ruin peak shape. Inject the high-organic supernatant directly.
Method B: Pre-Column Derivatization (HPLC-FL/UV)
Rationale: For labs without MS, derivatization adds a hydrophobic tag with a chromophore/fluorophore. We utilize FMOC-Cl (9-fluorenylmethyl chloroformate) because it reacts rapidly with primary amines and forms stable, highly fluorescent derivatives.
Reaction Mechanism
The 4-amino group attacks the FMOC-Cl electrophile. The lactam nitrogen is sterically hindered and electronically deactivated (amide resonance), ensuring selective mono-derivatization.
Derivatization Protocol[6]
-
Reagent Preparation:
-
Borate Buffer: 0.2 M Borate, pH 9.5.
-
FMOC Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
ADAM Reagent (Quencher): 10 mM 1-Adamantanamine (to remove excess FMOC).
-
-
Procedure:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 100 µL FMOC Reagent. Vortex immediately.
-
Incubate at Ambient Temp for 2 minutes.
-
Add 100 µL ADAM Reagent (reacts with excess FMOC to prevent column overload).
-
Inject 10 µL onto HPLC.
-
HPLC Conditions[2][5][6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Note: The FMOC tag makes the molecule hydrophobic, allowing standard C18 retention.
-
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 15 minutes.
Analytical Workflow Visualization
The following diagram details the critical path for the HILIC-MS/MS workflow, emphasizing the "dilute-and-shoot" nature compatible with HILIC.
Figure 2: HILIC-MS/MS Sample Preparation Workflow.
Validation & Troubleshooting
Validation Parameters (ICH M10 Guidelines)
-
Linearity: 1 – 1000 ng/mL (Method A); 50 – 5000 ng/mL (Method B).
-
Precision (CV%): < 15% for QC samples.
-
Recovery: Assess matrix effects in HILIC by comparing post-extraction spike vs. neat solution.
Troubleshooting Guide
-
Peak Tailing (HILIC): Usually caused by secondary interactions with silanols. Solution: Increase buffer concentration (up to 20 mM) or adjust pH to 3.0.
-
Split Peaks (HILIC): Caused by injecting a highly aqueous sample into a high-organic mobile phase. Solution: Ensure sample diluent matches initial mobile phase (e.g., 90% ACN).
-
Low Sensitivity (Derivatization): Check pH of borate buffer. The reaction requires the amine to be deprotonated (pH > pKa of 9.0).
References
-
HILIC Method Development: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][3] Analytical and Bioanalytical Chemistry. Link
-
Derivatization of Amines: Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Link
-
Lactam Analysis: FoodB Database. 2-Piperidinone Chemical Profile. Link
-
HILIC Mechanism: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
Sources
application of 4-amino-2-piperidinone in asymmetric catalysis
Application Note: Strategic Application of Asymmetric Catalysis for 4-Amino-2-Piperidinone Scaffolds
Executive Summary
The This compound scaffold represents a privileged chiral motif in modern medicinal chemistry, serving as a critical pharmacophore in Smoothened (SMO) receptor inhibitors, Janus kinase (JAK) inhibitors, and CGRP antagonists. However, the "application" of this molecule in asymmetric catalysis is best understood not as a catalyst itself, but as the primary substrate for advanced asymmetric catalytic protocols .
This guide details the application of Biocatalytic Dynamic Kinetic Resolution (DKR) and Asymmetric Hydrogenation to access this scaffold with high enantiomeric and diastereomeric purity. We focus on the industrial-grade synthesis of chiral 4-amino-2-piperidinones, a process that overcomes the thermodynamic limitations of traditional resolution methods.
Core Scientific Principles: The Catalytic Challenge
The synthesis of this compound derivatives often requires the establishment of two contiguous stereocenters (typically at C3 and C4). Traditional methods involving fractional crystallization or chiral chromatography are low-yielding (max 50% theoretical yield) and waste-intensive.
The Solution: Asymmetric Catalytic Dynamic Kinetic Resolution (DKR) The most robust application of asymmetric catalysis for this scaffold utilizes ω-Transaminases (ATAs) . This method exploits the acidity of the C3-proton in 4-piperidinones (facilitated by the adjacent carbonyl) to allow rapid in situ racemization, while the enzyme selectively aminates only one enantiomer of the ketone.
Mechanism of Action (Biocatalytic DKR):
-
Racemization: The substrate (a substituted 4-piperidinone) exists in equilibrium between its ketone and enol forms. The basic reaction conditions (or added base) promote rapid racemization at the α-center (C3).
-
Asymmetric Amination: The chiral amine transaminase (ATA) enzyme, carrying the Pyridoxal-5'-phosphate (PLP) cofactor, selectively binds one enantiomer of the ketone.
-
Product Formation: The enzyme transfers an amino group from a donor (e.g., isopropylamine) to the ketone, locking the stereochemistry at C4 and, via dynamic equilibrium, determining the stereochemistry at C3. This results in a theoretical 100% yield of a single diastereomer (typically anti).
Detailed Experimental Protocol
Protocol A: Enzymatic Transamination with DKR (Primary Method)
Target: Synthesis of (3R,4R)-1-benzyl-3-methyl-4-amino-2-piperidinone (or similar analog).
Reagents & Equipment:
-
Substrate: 1-Benzyl-3-methyl-4-piperidinone (racemic).
-
Catalyst: ω-Transaminase (ATA-113 or commercially available equivalent specific for (R)-amines).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (1 M stock, pH adjusted).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Solvent: DMSO (5-10% v/v as co-solvent).
-
Equipment: Thermoshaker or overhead stirrer, HPLC for IPC (In-Process Control).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM final concentration) and Isopropylamine (1 M final concentration). Adjust pH back to 7.5 using 6 M HCl if necessary (critical for enzyme stability).
-
Substrate Solubilization: Dissolve the racemic 4-piperidinone substrate in DMSO to create a 500 mM stock solution.
-
Reaction Initiation: In a reaction vessel, combine:
-
Buffer/Amine/PLP mix (90% volume).
-
Substrate stock (10% volume; final conc. 50 mM).
-
ATA Enzyme powder (loading: 5–10 g/L or 20 U/mmol substrate).
-
Note: If the substrate has low solubility, add 1% Tween-80.
-
-
Incubation: Incubate at 45°C with orbital shaking (250 rpm) for 24–48 hours.
-
Critical Checkpoint: Monitor pH every 12 hours. The release of acetone (byproduct) is neutral, but amine consumption can shift pH.
-
-
In-Process Control (IPC): Aliquot 50 µL, quench with 100 µL Acetonitrile, centrifuge, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Target: >95% conversion, >99% ee, >20:1 dr (anti:syn).
-
-
Workup & Isolation:
-
Acidify reaction mixture to pH 2 with 6 M HCl to denature enzyme and protonate the product.
-
Wash with MTBE (removes unreacted ketone/impurities).
-
Basify aqueous layer to pH 12 with 10 M NaOH.
-
Extract the chiral amine product into DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Asymmetric Hydrogenation (Alternative Method)
Use case: When biocatalysts are unavailable or substrate is incompatible with aqueous media.
-
Substrate Synthesis: Convert the 4-piperidinone to the corresponding enamide or enol acetate using Ac₂O/Pyridine.
-
Catalyst Preparation: Rh(cod)₂BF₄ + Chiral Phosphine Ligand (e.g., (R)-BINAP or (R)-SegPhos).
-
Hydrogenation: Perform in MeOH at 10–30 bar H₂ pressure, 50°C for 12 hours.
-
Hydrolysis: Acidic hydrolysis of the resulting amide/ester yields the chiral amino-piperidinone.
Data Analysis & Performance Metrics
Table 1: Comparison of Catalytic Routes to Chiral this compound
| Metric | Biocatalytic DKR (Protocol A) | Asymmetric Hydrogenation (Protocol B) | Classical Resolution |
| Theoretical Yield | 100% (via DKR) | 100% | 50% |
| Enantiomeric Excess (ee) | >99% | 90–98% | >99% (after recryst.) |
| Diastereoselectivity (dr) | >20:1 (anti-selective) | Variable (ligand dependent) | N/A |
| Atom Economy | High (Amine donor is cheap) | Moderate (Requires enamide step) | Low (Discard 50%) |
| Green Chemistry | Aqueous, renewable catalyst | Organic solvents, heavy metals | Solvent intensive |
Visualizing the Application
The following diagram illustrates the Dynamic Kinetic Resolution (DKR) pathway, the most sophisticated application of asymmetric catalysis for this scaffold.
Caption: Figure 1. Biocatalytic Dynamic Kinetic Resolution (DKR) mechanism converting a racemic 4-piperidinone mixture into a single chiral amine diastereomer.
Potential Applications as a Ligand (Theoretical)
While this compound is primarily a product, its structure (a rigid, cyclic γ-lactam with a primary amine) makes it a candidate for bifunctional organocatalysis .
-
Hypothesis: Derivatization of the primary amine into a thiourea or squaramide moiety could create a catalyst capable of dual activation (H-bond donor via thiourea + H-bond acceptor via lactam carbonyl).
-
Protocol for Ligand Synthesis: React (3R,4R)-4-amino-2-piperidinone with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF to generate a novel chiral thiourea organocatalyst.
References
-
Martin, C. A., et al. (2014). "Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution." Organic Letters, 16(3), 860–863.[1] Link (Key reference for the DKR protocol).
-
Vetica, F., et al. (2016).[2] "Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction." Synthesis, 48, 4451-4458.[2] Link (Demonstrates the utility of similar amine scaffolds in organocatalysis).
- Kroutil, W., et al. (2013). "Biocatalytic routes to non-racemic chiral amines." Green Chemistry, 15, 2262-2285.
-
Xinkai Bio-Medical. (n.d.).[3] "Product List: this compound." Link (Commercial availability of the scaffold).
Sources
- 1. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
- 3. Imidazole-4-Carboxylic acid|Levetiracetam|Xinkai [xinkaibio.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-Piperidinone Coupling
Welcome to our dedicated technical support center for the optimization of reaction conditions for coupling reactions involving 4-amino-2-piperidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific yet crucial synthetic transformation. Here, we synthesize our extensive experience in synthetic chemistry to offer you a comprehensive resource for achieving high-yield, high-purity coupling products.
Core Principles for Success: Understanding the Nuances of this compound
The this compound scaffold presents a unique set of challenges and opportunities in amide coupling reactions. A thorough understanding of its structural features is paramount for successful optimization.
-
The Nature of the Amine: The primary amine at the 4-position is the key nucleophile. Its reactivity is influenced by the cyclic nature of the scaffold and the presence of the lactam functionality. While it is a primary amine, its nucleophilicity can be modulated by the overall conformation of the piperidinone ring.
-
The Lactam Carbonyl: The carbonyl group of the lactam is a potential site for side reactions, although generally less reactive than the primary amine. Under harsh conditions or with highly reactive reagents, it could potentially participate in undesired transformations.
-
Stereochemistry: The stereocenter at the 4-position is a critical consideration. Reaction conditions must be chosen carefully to avoid racemization, especially when coupling chiral carboxylic acids.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address common issues encountered during the coupling of carboxylic acids to this compound in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes?
Answer: Low or no product formation is a frequent challenge and can stem from several factors. Let's break down the possibilities:
-
Inefficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid. If your coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed. For sterically hindered carboxylic acids, more potent activating agents are often required.[1][2]
-
Low Nucleophilicity of the Amine: While the amine of this compound is generally reactive, its nucleophilicity can be diminished if it is protonated. This can occur if the reaction medium is too acidic or if the carboxylic acid starting material is highly acidic.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. A solvent that does not fully dissolve all reactants will hinder the reaction. Temperature plays a crucial role; while heating can increase the reaction rate, it can also lead to side reactions and degradation.
Question 2: I am observing multiple spots on my TLC, and the desired product is difficult to purify. What are the potential side reactions?
Answer: The formation of multiple byproducts is a common purification headache. Here are some likely culprits:
-
Racemization: If your carboxylic acid or this compound is chiral, racemization can occur, leading to diastereomeric products that can be difficult to separate. This is often promoted by high temperatures and the use of certain coupling reagents and bases.[3]
-
Double Acylation: Although less common, it is possible for the lactam nitrogen to be acylated under forcing conditions, leading to a di-acylated byproduct.
-
Side Reactions of the Coupling Reagent: Some coupling reagents can lead to specific side products. For example, uronium-based reagents like HBTU can sometimes cause guanidinylation of the amine.[1][4] Carbodiimides like EDC can lead to the formation of N-acylurea byproducts.[2]
-
Diketopiperazine Formation: While more common in peptide synthesis at the dipeptide stage, the formation of a diketopiperazine-like structure is a theoretical possibility under certain conditions, especially with prolonged reaction times at elevated temperatures.[4]
Question 3: How do I choose the right coupling reagent for my specific carboxylic acid and this compound?
Answer: The selection of the coupling reagent is critical for success. There is no one-size-fits-all answer, but here is a general guide:
-
For Standard Couplings: For simple, unhindered carboxylic acids, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure are often sufficient and cost-effective.[2][3]
-
For Difficult or Hindered Couplings: For sterically demanding carboxylic acids or when faster reaction times are desired, phosphonium or uronium/aminium salt-based reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are powerful coupling reagents known for their high efficiency and lower rates of racemization.[1]
-
To Minimize Racemization: When coupling chiral partners, using reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or additives like HOAt (1-Hydroxy-7-azabenzotriazole) with your coupling reagent can help to suppress epimerization.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this coupling reaction? A: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents. DCM is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies workup. DMF is a more polar solvent and can be beneficial for less soluble reactants. Acetonitrile (ACN) is also a viable option. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Q: What is the role of a base in the reaction, and which one should I use? A: A non-nucleophilic organic base is typically required to neutralize any acid formed during the reaction and to ensure the amine remains deprotonated and nucleophilic. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices. DIPEA is often preferred as it is more sterically hindered and less likely to act as a nucleophile itself.
Q: At what temperature should I run the reaction? A: Most coupling reactions are initially attempted at room temperature (20-25 °C). If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial. However, higher temperatures should be used with caution as they can increase the risk of side reactions, particularly racemization.
Experimental Protocols
Standard Protocol: EDC/HOBt Coupling
This protocol is a good starting point for simple carboxylic acids.
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (0.1 M), add HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Hindered Substrates: HATU Coupling
This protocol is recommended for more challenging couplings.
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reagent | Standard Protocol (EDC/HOBt) | Optimized Protocol (HATU) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| This compound | 1.0 eq | 1.0 eq |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.2 eq) | N/A |
| Base | DIPEA (2.0 eq) | DIPEA (2.0 eq) |
Visualizations
General Reaction Mechanism
Caption: General mechanism for the coupling of a carboxylic acid with this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]
- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
- El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31263.
- Valle-Sistac, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
- Kumar, K. A., Pavithra, G., Renuka, N., & Kumar, G. V. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.
- Lee, Y., & Silverman, R. B. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of organic chemistry, 70(15), 5946–5953.
- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
- Al-Zoubi, R. M. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
- El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31263.
- Orvig, C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740.
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
- Lee, S. U., & Jeong, B. S. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124–127.
- Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
- Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1239-1250.
Sources
Validation & Comparative
A Strategic Guide to the Experimental Validation of 4-amino-2-piperidinone's Biological Targets
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, technically-grounded framework for the experimental validation of the biological targets of 4-amino-2-piperidinone, a compound with a piperidone scaffold suggesting potential therapeutic relevance.[1][2][3][4][5] While the piperidine ring is a common feature in numerous bioactive compounds, including those with anti-cancer and anti-proliferative properties, the specific molecular targets of this compound remain to be elucidated.[5][6][7]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy designed to navigate the complexities of target deconvolution. As a senior application scientist, the emphasis here is not just on the "what" but the "why"—elucidating the rationale behind experimental choices to build a robust, self-validating scientific narrative.
Part 1: The Foundational Strategy: From Phenotype to Target
The journey to validate a biological target begins with a fundamental question: what is the observable effect of this compound on a biological system? A phenotype-based screening approach is often the first step in understanding a compound's potential therapeutic application.[8] Once a consistent and reproducible phenotype is established (e.g., inhibition of cancer cell proliferation, reduction of an inflammatory marker), the critical work of identifying the molecular target(s) responsible for this effect commences.
Our strategic approach is divided into three core phases:
-
Target Identification: Employing unbiased methods to capture potential interacting proteins.
-
Target Engagement: Confirming direct binding of this compound to the identified targets within a cellular context.
-
Target Validation: Establishing a causal link between target engagement and the observed biological phenotype.
Below is a conceptual workflow illustrating this strategy.
Caption: A strategic workflow for the identification and validation of this compound's biological targets.
Part 2: Comparative Analysis of Target Identification Methodologies
The initial step of identifying potential binding partners for this compound is critical and can be approached using several robust techniques. The choice of method depends on factors such as the availability of a suitable chemical probe and the nature of the anticipated interaction. Chemical proteomics offers a powerful suite of tools for the non-selective identification of unknown targets within complex biological matrices.[9]
| Methodology | Principle | Strengths | Limitations |
| Affinity Chromatography | The compound is immobilized on a solid support to "fish" for binding partners from a cell lysate.[10] | Directly identifies physical interactions.[8] Well-established and widely used.[10] | Requires chemical modification of the compound, which may alter its binding properties.[11] Prone to identifying non-specific binders.[8] |
| Photoaffinity Labeling | A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target.[11] | Provides strong evidence of direct binding and can identify the binding site.[11] Can be performed in living cells.[11] | Requires synthesis of a modified probe with both a photoreactive group and a purification tag.[11] |
| Activity-Based Proteome Profiling (ABPP) | Utilizes reactive probes to target active sites of specific enzyme classes. | Provides functional information about the targeted enzymes. Irreversible binding offers strong evidence of engagement.[11] | Limited to identifying targets within specific enzyme families with reactive catalytic residues.[11] |
For a novel compound like this compound, Affinity Chromatography coupled with Mass Spectrometry (MS) is a logical starting point. It is a versatile technique that can be implemented as long as a derivative of the compound can be synthesized and immobilized.[12][13]
Experimental Protocol: Affinity Chromatography
This protocol outlines the key steps for identifying the protein targets of this compound.
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm terminating in a functional group (e.g., a primary amine or carboxylic acid) suitable for immobilization.
-
Rationale: The linker should be of sufficient length to minimize steric hindrance and allow the compound to interact freely with its target proteins.
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.[10]
-
-
Cell Lysate Preparation:
-
Culture and harvest cells that exhibit the desired phenotype in response to this compound.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads.
-
As a negative control, incubate the lysate with beads that have been treated with the linker alone or an inactive structural analog of the compound.
-
Rationale: The negative control is crucial to distinguish specific binders from proteins that non-specifically adsorb to the beads or the linker.[8]
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be achieved by competing with an excess of free this compound, changing the pH, or using a denaturing agent like SDS.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.
-
Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[14]
-
Part 3: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
A successful affinity chromatography experiment will yield a list of putative targets. The next critical step is to confirm that this compound directly engages these targets in a more physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it measures target engagement in intact cells or cell lysates without the need for compound modification.[15][16][17]
The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability.[18][19] This change in thermal stability can be detected by heating the cells or lysate to various temperatures and quantifying the amount of soluble protein remaining.[16]
Sources
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. drughunter.com [drughunter.com]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
comparative study of different synthetic routes to 4-amino-2-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Amino-2-piperidinone Scaffold
The this compound core, a derivative of δ-valerolactam, represents a privileged structure in the design of novel therapeutics. Its unique arrangement of a lactam carbonyl, a basic amino group, and a chiral center offers multiple points for diversification, making it an attractive building block for combinatorial libraries and targeted drug discovery programs. The development of efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance to the pharmaceutical and chemical research communities. This guide will explore and compare two principal synthetic pathways: a classical approach rooted in amino acid chemistry and a modern strategy employing a Dieckmann condensation followed by reductive amination.
Route 1: Synthesis from L-Glutamic Acid via Diaminobutanoic Acid
This classical approach leverages the chiral pool, utilizing the readily available and inexpensive L-glutamic acid as the starting material. The core of this strategy lies in the transformation of the five-carbon backbone of glutamic acid into a suitably protected 2,4-diaminobutanoic acid derivative, which is then cyclized to form the desired six-membered lactam ring.
Mechanistic Rationale and Workflow
The conversion of L-glutamic acid to this compound is a multi-step process that requires careful control of protecting group chemistry to achieve the desired regioselectivity. The key steps involve the selective modification of the γ-carboxylic acid, introduction of the second amino group, and subsequent intramolecular cyclization.
Caption: Workflow for the synthesis of this compound from L-glutamic acid.
Experimental Protocol: Synthesis of N-Boc-4-amino-2-piperidinone from a Protected 2,4-Diaminobutanoic Acid Derivative
This protocol outlines the critical cyclization step. It is assumed that the precursor, a suitably N-protected 2,4-diaminobutanoic acid ester, has been synthesized from L-glutamic acid.
Step 1: Intramolecular Cyclization (Lactamization)
-
Dissolve the N-protected 2,4-diaminobutanoic acid methyl ester (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Add a base to facilitate the intramolecular aminolysis. The choice of base is critical; a mild inorganic base like sodium bicarbonate or a hindered organic base such as diisopropylethylamine can be effective.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected this compound.
-
Purify the product by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the purified N-Boc-4-amino-2-piperidinone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleave the Boc protecting group.
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the salt of this compound.
Route 2: Dieckmann Condensation and Reductive Amination
This modern approach builds the piperidinone ring first and then introduces the amino functionality in a subsequent step. This strategy offers the potential for greater modularity and may be more amenable to the synthesis of diverse analogues. The key steps are the synthesis of a piperidine-2,4-dione precursor via a Dieckmann condensation, followed by a regioselective reductive amination.
Mechanistic Rationale and Workflow
The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular cyclization of a diester. In this route, an appropriately substituted amino diester is cyclized to form a piperidine-2,4-dione. The subsequent reductive amination introduces the amino group at the C4 position.
Caption: Workflow for the synthesis of this compound via Dieckmann condensation and reductive amination.
Experimental Protocol: Synthesis via Piperidine-2,4-dione
Step 1: Synthesis of Piperidine-2,4-dione via Dieckmann Condensation [1]
-
Couple a suitable β-amino ester with monomethyl malonate using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to form the corresponding amidodiester.
-
Subject the amidodiester to Dieckmann cyclization using a base like sodium methoxide in methanol.[1]
-
The resulting β-keto ester is then hydrolyzed and decarboxylated in a one-pot process to yield the piperidine-2,4-dione.[1]
Step 2: Reductive Amination of Piperidine-2,4-dione
-
Dissolve the piperidine-2,4-dione (1.0 eq) in a suitable solvent, typically methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing the intermediate imine/enamine in the presence of the remaining ketone.
-
The reaction is typically run at room temperature and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is worked up by extraction and purified by column chromatography to yield this compound.
Comparative Analysis
| Parameter | Route 1: From L-Glutamic Acid | Route 2: Dieckmann Condensation & Reductive Amination |
| Starting Materials | Readily available, inexpensive chiral starting material (L-glutamic acid). | Requires synthesis of a β-amino ester and malonate derivative. |
| Stereocontrol | Stereochemistry is derived from the chiral pool, offering good control. | Can be adapted for enantioselectivity, for example, by using a chiral auxiliary during the synthesis of the β-amino ester. |
| Number of Steps | Generally a longer synthetic sequence. | Potentially shorter and more convergent. |
| Scalability | Can be challenging due to the multi-step nature and potential for side reactions. | The Dieckmann condensation and reductive amination are generally scalable reactions. |
| Versatility for Analogue Synthesis | Modification of the glutamic acid starting material can lead to diverse analogues. | Highly modular, allowing for variation in the β-amino ester and subsequent diversification at the amino group. |
| Key Challenges | Efficient and regioselective cyclization to the 6-membered lactam can be difficult to achieve. | Synthesis of the piperidine-2,4-dione precursor and controlling the regioselectivity of the reductive amination. |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable this compound scaffold. The choice of the optimal route will depend on the specific objectives of the research program.
The synthesis from L-glutamic acid is an excellent choice when leveraging the inherent chirality of a natural product is a priority and when the longer synthetic sequence is acceptable. It provides a direct entry into enantiomerically enriched products.
The Dieckmann condensation and reductive amination route offers a more modern and potentially more flexible approach. Its modularity makes it particularly well-suited for the generation of libraries of analogues for structure-activity relationship (SAR) studies. While it may require the development of an asymmetric synthesis for the β-amino ester precursor to achieve enantiocontrol, the overall convergence and scalability of this route are significant advantages.
Researchers and drug development professionals are encouraged to consider the trade-offs between these two distinct strategies in the context of their specific synthetic goals, available resources, and the desired scale of production.
References
- Marson, C. M., et al.
- Yau, K. C. The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery.
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A Researcher's Guide to Assessing the Cross-Reactivity of 4-Amino-2-Piperidinone in Biological Assays
In the landscape of contemporary drug discovery and development, the meticulous characterization of a small molecule's interaction with biological systems is paramount. Off-target effects, often stemming from cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-amino-2-piperidinone, a piperidone-containing scaffold of interest in medicinal chemistry.[1][2][3] We will delve into the theoretical underpinnings of cross-reactivity, present a suite of robust experimental protocols for its evaluation, and offer a comparative analysis against relevant compounds.
The core principle of this guide is to equip researchers with the rationale and practical steps necessary to build a self-validating experimental cascade. By understanding the "why" behind each protocol, scientists can adapt and troubleshoot effectively, ensuring the generation of reliable and publication-quality data.
Understanding the Biological Context: this compound and the GABAergic System
The piperidine ring is a prevalent motif in a multitude of bioactive compounds and natural products.[2] Given its structural features, this compound is hypothesized to interact with neurotransmitter receptors. A primary family of interest is the γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[4][5] GABA-A receptors are ligand-gated ion channels that exist as pentameric assemblies of various subunits (e.g., α, β, γ), leading to a vast number of receptor isoforms with distinct pharmacological properties.[4][6][7] Allosteric modulation of these receptors is a key mechanism for therapeutic agents like benzodiazepines and barbiturates.[7]
Our investigation into the cross-reactivity of this compound will, therefore, be anchored around its potential interaction with GABA-A receptors, while also exploring off-target effects on other receptors and general cellular health.
The Experimental Cascade for Cross-Reactivity Profiling
A logical and tiered approach is essential for a thorough cross-reactivity assessment. We will progress from initial binding affinity studies to more complex cell-based functional assays and finally, to general cytotoxicity evaluations.
Caption: Allosteric modulation of GABA-A receptor function.
Experimental Protocol: FLIPR-Based Membrane Potential Assay
-
Cell Culture: Culture HEK293 cells stably expressing the GABA-A receptor subtype of interest (e.g., α1β2γ2).
-
Cell Plating: Plate the cells in a 96-well microplate.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
GABA Stimulation: Add a submaximal concentration of GABA (e.g., EC₂₀) to all wells to activate the receptors.
-
Fluorescence Reading: Measure the change in fluorescence over time using a FLIPR instrument. An increase in fluorescence indicates membrane depolarization (Cl⁻ efflux).
-
Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal potentiation) for each compound.
Data Presentation: Comparative Functional Potentiation (EC₅₀, µM)
| Compound | GABA-A (α1β2γ2) Potentiation EC₅₀ |
| This compound | 1.5 |
| Diazepam | 0.05 |
| N-acetyl-4-amino-2-piperidinone | No activity |
Interpretation: This data would confirm that this compound acts as a positive allosteric modulator of the GABA-A receptor, albeit with significantly lower potency than Diazepam. The lack of activity for the acetylated analog further strengthens the structure-activity relationship.
Tier 3: In Vitro Cytotoxicity Assay
This assay assesses the general toxicity of the compounds on cultured cells, helping to distinguish specific pharmacological effects from non-specific cytotoxicity.
Rationale: It is crucial to ensure that the observed effects in functional assays are not due to compound-induced cell death. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [8][9][10]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (concentration that causes 50% reduction in cell viability).
Data Presentation: Comparative Cytotoxicity (CC₅₀, µM)
| Compound | HEK293 Cells CC₅₀ |
| This compound | >100 |
| Diazepam | >100 |
| N-acetyl-4-amino-2-piperidinone | >100 |
Interpretation: A CC₅₀ value significantly higher than the functional EC₅₀ suggests that the observed modulatory activity is not a result of cytotoxicity. In this case, all compounds are non-toxic at concentrations where their functional effects (or lack thereof) are observed.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. The hypothetical data presented suggests that this compound is a weak, yet selective, positive allosteric modulator of certain GABA-A receptor subtypes. The free amine at the 4-position appears to be critical for this activity.
For a more comprehensive profile, further studies could include:
-
Broader Off-Target Screening: Testing against a wider panel of receptors, ion channels, and enzymes to identify any unforeseen interactions. [11][12]* In Vivo Studies: Assessing the compound's effects on animal models to understand its physiological and behavioral consequences.
-
Tissue Cross-Reactivity: Using immunohistochemistry to examine the binding of the compound in various tissue sections to identify potential on-target and off-target binding sites in a more complex biological context. [13][14] By adhering to a logical and well-referenced experimental plan, researchers can confidently characterize the biological activity and potential cross-reactivity of novel chemical entities, a critical step in the journey from discovery to therapeutic application.
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Benchmarking 4-Amino-2-Piperidinone: A Comparative Guide for Enzyme and Receptor Profiling
In the landscape of modern drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the biological activity of 4-amino-2-piperidinone, a heterocyclic compound with potential pharmacological relevance. Drawing from the established bioactivities of structurally related piperidinone and aminopiperidine scaffolds, we have selected a panel of diverse and therapeutically significant molecular targets for comparative analysis. These include the enzyme targets Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP4), and the receptor targets Sigma-1 (σ1) and Nociceptin/Orphanin FQ (NOP).
This document outlines detailed experimental protocols for in vitro assays, enabling researchers to quantitatively assess the potency and selectivity of this compound against well-characterized inhibitors and ligands for these targets. The methodologies are designed to be robust and reproducible, providing a solid foundation for further investigation into the compound's mechanism of action and therapeutic potential.
Rationale for Target Selection
The piperidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Our selection of CDK2, DPP4, σ1, and NOP receptors for benchmarking this compound is based on the documented activities of analogous structures:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology. The discovery of potent CDK inhibitors, such as R547 which features a substituted 4-aminopiperidine moiety, underscores the potential for piperidinone-containing compounds to exhibit anticancer properties.[1] Several CDK2 inhibitors have advanced to clinical trials, making it a highly relevant target for new compound screening.[1][2][3][4][5]
-
Dipeptidyl Peptidase IV (DPP4): This enzyme is a key regulator of incretin hormones, and its inhibition is a validated therapeutic strategy for type 2 diabetes. The "gliptin" class of DPP4 inhibitors, such as sitagliptin, are widely prescribed.[6][7][8][9] The evaluation of this compound against DPP4 will ascertain its potential in the metabolic disease space.
-
Sigma-1 (σ1) Receptor: This unique intracellular chaperone protein is implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases.[10][11][12][13] The development of selective σ1 receptor antagonists is an active area of research, and the piperidine scaffold is a common feature in many known ligands.[10][11][12][13][14]
-
Nociceptin/Orphanin FQ (NOP) Receptor: As a member of the opioid receptor family, the NOP receptor is a target for the development of novel analgesics with a potentially lower risk of addiction compared to classical opioids. Both agonist and antagonist activities at this receptor are of therapeutic interest.
Comparative Benchmarking Protocols
This section provides detailed, step-by-step protocols for the in vitro characterization of this compound against the selected targets. For each target, a well-established reference compound is included for direct comparison.
Enzyme Inhibition Assays
Reference Compound: Roscovitine (a well-characterized, commercially available CDK inhibitor).
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human CDK2/Cyclin A2. The amount of ATP consumed is quantified using a luminescence-based assay (ADP-Glo™).
Experimental Workflow:
Caption: Workflow for the CDK2 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Roscovitine in a suitable solvent (e.g., DMSO), starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well white plate, add 5 µL of each compound dilution. For control wells, add 5 µL of solvent (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme Addition: Add 20 µL of a pre-diluted solution of recombinant human CDK2/Cyclin A2 enzyme in kinase assay buffer to each well.[15]
-
Pre-incubation: Gently mix and incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.[16]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 50 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.[17]
-
Signal Generation: Add 100 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Reference Compound: Sitagliptin (a potent and selective DPP4 inhibitor).
Principle: This fluorometric assay measures the cleavage of a specific DPP4 substrate, Gly-Pro-aminomethylcoumarin (AMC), by the enzyme. Inhibition of DPP4 results in a decreased rate of AMC release and a corresponding reduction in fluorescence.[18]
Experimental Workflow:
Caption: Workflow for the DPP4 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Sitagliptin in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well black plate, add 10 µL of each compound dilution. For control wells, add 10 µL of solvent.
-
Enzyme Addition: Add 30 µL of assay buffer and 10 µL of diluted DPP4 enzyme to each well.[18]
-
Pre-incubation: Mix the plate and incubate for 10 minutes at 37°C.[19][20]
-
Reaction Initiation: Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence in kinetic mode using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[18][20] Record readings every minute for 30 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value as described for the CDK2 assay.
Receptor Binding and Functional Assays
Reference Compound: Haloperidol (a well-known sigma receptor ligand).
Principle: This assay measures the ability of this compound to displace the binding of a specific radioligand, [³H]-(+)-pentazocine, from the σ1 receptor in a membrane preparation (e.g., from guinea pig brain).[21][22]
Experimental Workflow:
Caption: Workflow for the σ1 receptor radioligand binding assay.
Detailed Protocol:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound and Haloperidol. Prepare guinea pig brain membrane homogenates as the source of σ1 receptors.[22] Prepare a working solution of [³H]-(+)-pentazocine at a concentration near its Kd for the σ1 receptor.
-
Assay Setup: In polypropylene tubes, combine the assay buffer, membrane homogenate, and compound dilutions.
-
Binding Initiation: Add the [³H]-(+)-pentazocine solution to each tube to initiate the binding reaction.
-
Total and Non-specific Binding: For total binding, add solvent instead of a competing compound. For non-specific binding, add a high concentration of an unlabeled σ1 ligand (e.g., 10 µM Haloperidol).
-
Incubation: Incubate the tubes at room temperature for 120 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by each concentration of the test compounds. Calculate the Ki value using the Cheng-Prusoff equation.
Reference Compound: J-113397 (a selective NOP receptor antagonist).
Principle: This functional assay measures the activation of G-proteins coupled to the NOP receptor. In the presence of an agonist, the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.[23][24][25]
Experimental Workflow:
Caption: Workflow for the NOP receptor [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and J-113397. Use membranes from a cell line stably expressing the human NOP receptor. Prepare working solutions of [³⁵S]GTPγS and GDP.
-
Assay Setup: In polypropylene tubes, combine the assay buffer, cell membranes, GDP, and the test compounds.
-
Agonist Stimulation: To measure antagonist activity, add a concentration of the NOP agonist Nociceptin/Orphanin FQ (N/OFQ) that elicits a submaximal response (EC80). For measuring agonist activity of the test compound, omit N/OFQ.
-
Reaction Initiation: Add [³⁵S]GTPγS to all tubes to start the reaction.
-
Basal and Non-specific Binding: For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is included.
-
Incubation: Incubate the tubes at 25°C for 60 minutes.[23]
-
Termination and Filtration: Terminate the reaction and separate bound from unbound radioligand by rapid filtration as described for the σ1 receptor assay.
-
Radioactivity Counting: Quantify the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: For antagonist activity, calculate the percent inhibition of the agonist-stimulated [³⁵S]GTPγS binding. For agonist activity, calculate the percent stimulation above basal levels. Determine IC50 (for antagonists) or EC50 (for agonists) values by non-linear regression.
Data Summary and Interpretation
The primary data from these assays should be compiled into a clear, comparative table to facilitate the interpretation of this compound's activity profile.
Table 1: Comparative Biological Activity of this compound
| Target | Assay Type | Reference Compound | Reference IC50/Ki/EC50 (nM) | This compound IC50/Ki/EC50 (nM) |
| CDK2 | Inhibition (IC50) | Roscovitine | [Insert Literature/Experimental Value] | [Insert Experimental Value] |
| DPP4 | Inhibition (IC50) | Sitagliptin | [Insert Literature/Experimental Value] | [Insert Experimental Value] |
| σ1 Receptor | Binding (Ki) | Haloperidol | [Insert Literature/Experimental Value] | [Insert Experimental Value] |
| NOP Receptor | Functional (IC50/EC50) | J-113397 (Antagonist) | [Insert Literature/Experimental Value] | [Insert Experimental Value] |
Interpretation:
-
Potency: The IC50, Ki, or EC50 values for this compound will quantify its potency at each target. Lower values indicate higher potency.
-
Selectivity: By comparing the potency across the different targets, the selectivity profile of the compound can be determined. A significant difference (e.g., >100-fold) in potency between targets suggests a selective mode of action.
-
Mechanism of Action: The NOP receptor functional assay will distinguish between agonist and antagonist activity.
This structured approach to benchmarking this compound will provide valuable insights into its pharmacological properties, guiding future optimization efforts and the selection of appropriate in vivo models for further preclinical development.
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head-to-head comparison of 4-amino-2-piperidinone and [specific compound name]
Title: Technical Comparison Guide: 4-Amino-2-Piperidinone vs. 3-Amino-2-Piperidinone (Ornithine Lactam) in Peptidomimetic Design
Executive Summary
In the landscape of constrained amino acid surrogates, This compound (4-AP) and 3-amino-2-piperidinone (3-AP) represent two distinct geometric classes of monocyclic lactams. While both serve to restrict conformational freedom in peptide backbones—thereby increasing proteolytic stability and receptor selectivity—they offer fundamentally different vector orientations.
-
3-AP (Ornithine Lactam): A direct analog of the Freidinger lactam, primarily used to induce
-turn secondary structures. It places the amine and carbonyl in close proximity ( -position), creating a dense electronic environment often used in GPCR ligands. -
4-AP: A regioisomer that acts as a
-turn mimetic or an extended spacer. By shifting the amine to the -position relative to the carbonyl, it reduces steric clash at the binding interface and increases basicity compared to its 3-amino counterpart.
This guide provides a head-to-head analysis to assist medicinal chemists in scaffold selection.
Part 1: Structural & Physicochemical Profile
The choice between 4-AP and 3-AP is rarely about cost, but rather the specific pharmacophore vectors required by the target binding pocket.
Table 1: Comparative Physicochemical Data
| Feature | This compound (4-AP) | 3-Amino-2-Piperidinone (3-AP) |
| Structure Class | ||
| Amino Acid Analog | Constrained | Constrained Ornithine / Lysine |
| Chirality | Typically resolved to (S) or (R) | Typically derived from L-Ornithine (S) |
| Amine Basicity (Est.[1] pKa) | ~9.2 - 9.6 (Less inductive withdrawal) | ~7.8 - 8.2 (Strong inductive withdrawal from C=O) |
| Conformation | Distorted Chair / Twist-Boat | Chair (Equatorial preference for substituents) |
| Primary Application | Extended linkers, Factor Xa inhibitors | |
| Metabolic Liability | Moderate (Lactamase susceptibility) | High (Endogenous metabolite overlap) |
Geometric Vector Analysis
The critical differentiator is the angle between the
-
3-AP: The
to vector is acute, forcing a turn that mimics the and residues of a -turn. -
4-AP: The vector is obtuse, mimicking a more extended conformation or a
-turn, useful for spanning deeper pockets without inducing a full hairpin.
Figure 1: Pharmacophore vector mapping showing the geometric consequences of amine positioning.
Part 2: Synthetic Accessibility & Scalability
For drug development, the "make vs. buy" decision relies on the complexity of the chiral synthesis.
3-AP Synthesis (The Ornithine Route)
-
Source: L-Ornithine is the natural chiral pool precursor.
-
Mechanism: Cyclization of the
-amine onto the -carboxyl (or ester). -
Challenge: Requires selective protection of the
-amine to prevent racemization and ensure the correct nitrogen cyclizes. -
Scalability: High.
4-AP Synthesis (The Aspartate/Michael Route)
-
Source: Aspartic acid or Acrylamide derivatives.
-
Mechanism: Often involves a reductive amination or a Michael addition followed by cyclization.
-
Challenge: Establishing the chiral center at the 4-position is more difficult than retaining the natural chirality of Ornithine. Enzymatic resolution is often required for high ee%.
-
Scalability: Moderate.
Figure 2: Comparative synthetic workflows showing the higher complexity involved in generating enantiopure 4-AP.
Part 3: Experimental Protocol
Context: A common failure mode in using these scaffolds is the instability of the lactam ring during standard Fmoc-solid phase peptide synthesis (SPPS), particularly during the piperidine deprotection step (which can cause ring opening or transamidation).
Objective: Protocol for evaluating the Chemical Stability of 4-AP vs. 3-AP derivatives under SPPS conditions.
Materials
-
Analytes: Fmoc-protected 4-AP and Fmoc-protected 3-AP.
-
Reagent: 20% Piperidine in DMF (Standard Fmoc removal cocktail).
-
Internal Standard: Benzonitrile (inert).
-
Analysis: RP-HPLC (C18 column, UV 254nm).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of Fmoc-protected lactam (4-AP or 3-AP) in 1 mL of DMF containing the internal standard.
-
Initiation: Add 1 mL of 20% Piperidine/DMF solution.
-
Sampling:
-
Immediately inject
sample into HPLC. -
Incubate at room temperature (25°C).
-
Sample at
min, hr, hr, and hr.
-
-
Quenching: Dilute aliquots 1:10 in 0.1% TFA/Water/Acetonitrile to neutralize piperidine immediately before injection.
-
Data Analysis:
-
Monitor the disappearance of the Fmoc-lactam peak.
-
Monitor the appearance of the free amine lactam vs. ring-opened byproducts (linear amino amides).
-
Expected Results & Causality
-
3-AP: Shows higher susceptibility to diketopiperazine (DKP) formation if it is at the N-terminus of a dipeptide, due to the proximity of the exocyclic amine to the amide backbone.
-
4-AP: Generally more stable to DKP formation because the geometric distance prevents the nucleophilic attack on the preceding carbonyl. Recommendation: Use 4-AP if the residue is located at the N-terminus of a sequence prone to truncation.
Part 4: Application Case Studies
Case A: ACE Inhibitors & Thrombin Inhibitors (3-AP Dominance)
In the design of inhibitors like Goralatide (AcSDKP analog), 3-AP is utilized because it mimics the backbone twist of Proline but with an added hydrogen bond donor (the lactam NH). The 3-position amine allows for precise alignment with the S1' pocket of metalloproteases [1].
Case B: Factor Xa Inhibitors (4-AP Utility)
Research into Factor Xa inhibitors has utilized the 4-AP scaffold.[2] The 4-amino group serves as a rigid linker that projects a basic moiety (or a capping group) into the S4 aryl-binding pocket, while the lactam carbonyl interacts with the oxyanion hole. The extended geometry of the 4-AP allows the molecule to span the distance between the S1 and S4 sites more effectively than the compact 3-AP [2].
References
-
Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide. Source: Journal of Organic Chemistry (PubMed). URL:[Link]
-
Conformational analysis of piperidine and derivatives. Source: Accounts of Chemical Research (ACS). URL:[Link]
-
3-Amino-2-piperidone (Compound Summary). Source: PubChem.[1] URL:[Link]
-
Peptidomimetics: A synthetic tool of drug discovery. Source: National Institutes of Health (PMC). URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
